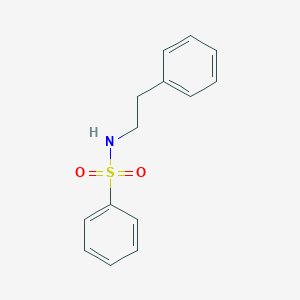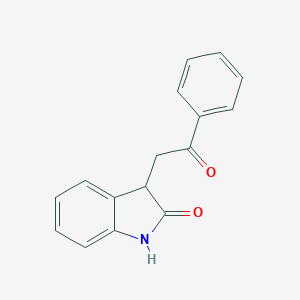![molecular formula C11H15NO B181193 n-[2-Methyl-5-(propan-2-yl)phenyl]formamide CAS No. 4474-14-0](/img/structure/B181193.png)
n-[2-Methyl-5-(propan-2-yl)phenyl]formamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-Methyl-5-(propan-2-yl)phenyl]formamide, also known as MPPF, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. MPPF is a selective antagonist of the serotonin 5-HT1A receptor, a protein that plays a crucial role in regulating mood and anxiety. In
作用機序
N-[2-Methyl-5-(propan-2-yl)phenyl]formamide acts as a selective antagonist of the 5-HT1A receptor, which is a G protein-coupled receptor that is widely expressed in the brain and other tissues. When activated, the 5-HT1A receptor inhibits the release of serotonin, a neurotransmitter that plays a key role in regulating mood and anxiety. n-[2-Methyl-5-(propan-2-yl)phenyl]formamide binds to the 5-HT1A receptor and prevents it from being activated by serotonin or other agonists, thereby reducing the inhibitory effect on serotonin release.
生化学的および生理学的効果
N-[2-Methyl-5-(propan-2-yl)phenyl]formamide has been shown to have a number of biochemical and physiological effects in preclinical studies. In animal models, n-[2-Methyl-5-(propan-2-yl)phenyl]formamide has been shown to reduce anxiety-like behavior and improve depressive-like symptoms. Additionally, n-[2-Methyl-5-(propan-2-yl)phenyl]formamide has been shown to modulate the activity of various neurotransmitter systems, including dopamine and norepinephrine, which are involved in regulating mood and motivation.
実験室実験の利点と制限
One of the main advantages of using n-[2-Methyl-5-(propan-2-yl)phenyl]formamide in lab experiments is its high selectivity for the 5-HT1A receptor. This allows researchers to specifically target this receptor and study its effects on various physiological processes. Additionally, n-[2-Methyl-5-(propan-2-yl)phenyl]formamide has been well-characterized in the literature, and its synthesis method is well-established, making it a readily available tool for researchers.
One limitation of using n-[2-Methyl-5-(propan-2-yl)phenyl]formamide in lab experiments is its potential for off-target effects. While n-[2-Methyl-5-(propan-2-yl)phenyl]formamide is highly selective for the 5-HT1A receptor, it may also interact with other receptors or proteins in the body, leading to unintended effects. Additionally, the effects of n-[2-Methyl-5-(propan-2-yl)phenyl]formamide may vary depending on the animal model or experimental conditions used, which can complicate interpretation of the results.
将来の方向性
There are several future directions for research on n-[2-Methyl-5-(propan-2-yl)phenyl]formamide. One area of interest is its potential as a therapeutic agent for mood and anxiety disorders. While n-[2-Methyl-5-(propan-2-yl)phenyl]formamide has shown promise in preclinical studies, further research is needed to determine its safety and efficacy in humans. Additionally, n-[2-Methyl-5-(propan-2-yl)phenyl]formamide may have applications in other areas of research, such as drug discovery and development, where it can be used to study the effects of new compounds on the 5-HT1A receptor.
Conclusion
In conclusion, n-[2-Methyl-5-(propan-2-yl)phenyl]formamide is a selective antagonist of the serotonin 5-HT1A receptor that has potential applications in medical research. Its synthesis method is well-established, and it has been extensively studied for its effects on mood and anxiety in animal models. While there are limitations to using n-[2-Methyl-5-(propan-2-yl)phenyl]formamide in lab experiments, its high selectivity for the 5-HT1A receptor makes it a valuable tool for studying the role of this receptor in various physiological processes. Future research on n-[2-Methyl-5-(propan-2-yl)phenyl]formamide may lead to the development of new therapies for mood and anxiety disorders and a better understanding of the mechanisms underlying these conditions.
合成法
N-[2-Methyl-5-(propan-2-yl)phenyl]formamide can be synthesized through a series of chemical reactions that involve the condensation of 2-methyl-5-(propan-2-yl)aniline with formic acid. The resulting product is purified through recrystallization to obtain n-[2-Methyl-5-(propan-2-yl)phenyl]formamide in its final form. This synthesis method has been well-established in the literature and has been used to produce n-[2-Methyl-5-(propan-2-yl)phenyl]formamide for various research studies.
科学的研究の応用
N-[2-Methyl-5-(propan-2-yl)phenyl]formamide has been extensively studied for its potential applications in medical research. One of the main areas of research has been its use as a tool to study the role of the serotonin 5-HT1A receptor in various physiological and pathological states. n-[2-Methyl-5-(propan-2-yl)phenyl]formamide has been used in preclinical studies to investigate the role of the 5-HT1A receptor in anxiety, depression, and other mood disorders. Additionally, n-[2-Methyl-5-(propan-2-yl)phenyl]formamide has been used to study the effects of various drugs on the 5-HT1A receptor and its downstream signaling pathways.
特性
CAS番号 |
4474-14-0 |
|---|---|
製品名 |
n-[2-Methyl-5-(propan-2-yl)phenyl]formamide |
分子式 |
C11H15NO |
分子量 |
177.24 g/mol |
IUPAC名 |
N-(2-methyl-5-propan-2-ylphenyl)formamide |
InChI |
InChI=1S/C11H15NO/c1-8(2)10-5-4-9(3)11(6-10)12-7-13/h4-8H,1-3H3,(H,12,13) |
InChIキー |
QISOIFZWVXZQOR-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(C)C)NC=O |
正規SMILES |
CC1=C(C=C(C=C1)C(C)C)NC=O |
その他のCAS番号 |
4474-14-0 |
ピクトグラム |
Irritant |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



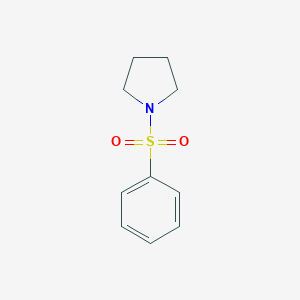
![3-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-2-methyl-propionic acid](/img/structure/B181112.png)
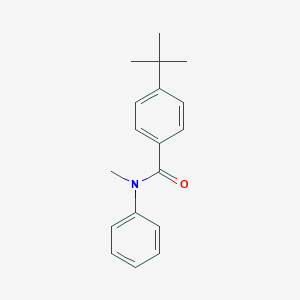
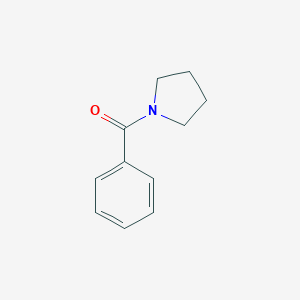
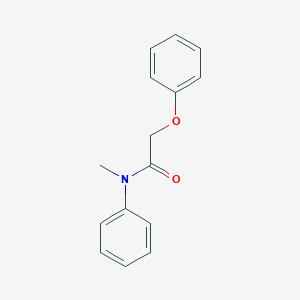
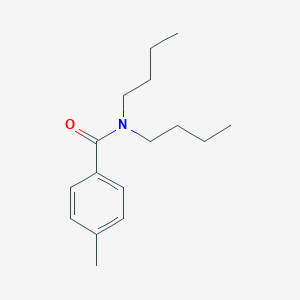
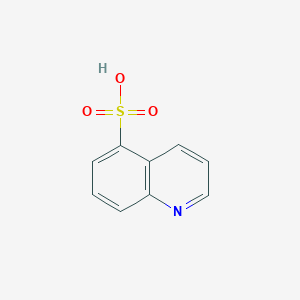



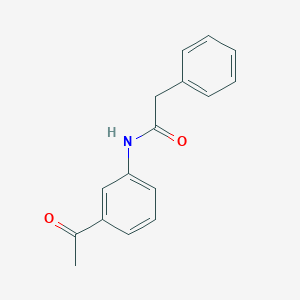
![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-phenylcyclopropanecarboxamide](/img/structure/B181134.png)
